Palitantin

Description

This compound has been reported in Penicillium commune, Penicillium implicatum, and other organisms with data available.

RN given refers to (2alpha,3beta(1E,3E),5alpha,6alpha)-isome

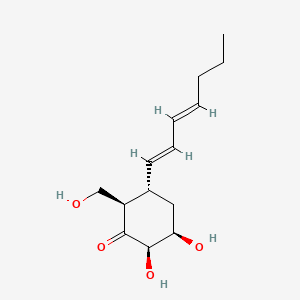

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOXQBRZHHNMER-XZQMCIKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC1CC(C(C(=O)C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161262, DTXSID601017488 | |

| Record name | Palitantin, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palitantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15265-28-8, 140224-89-1 | |

| Record name | Palitantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palitantin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140224891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palitantin, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palitantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALITANTIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D54KLN3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PALITANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M588OEZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Palitantin-Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Palitantin, a bioactive polyketide metabolite, with a focus on the fungal strains responsible for its production. This document outlines the key producing organisms, quantitative production data, detailed experimental protocols for cultivation, extraction, purification, and analysis, as well as insights into the biosynthetic pathways.

This compound-Producing Fungal Strains

This compound has been isolated from a variety of fungal species, primarily within the genus Penicillium. More recently, other genera have also been identified as producers. The known this compound-producing fungal strains are summarized below.

Table 1: Known Fungal Strains Producing this compound

| Fungal Strain | Reference(s) |

| Penicillium palitans | [1][2] |

| Penicillium brefeldianum | [3] |

| Penicillium commune | [4] |

| Penicillium implicatum | [4] |

| Penicillium sp. AMF1a | [5][6] |

| Penicillium frequentans | [7] |

| Geomyces sp. 3-1 (Antarctic fungus) | [8][9] |

Quantitative Production of this compound

The production yield of this compound can vary significantly depending on the fungal strain and the fermentation conditions employed. To date, Penicillium sp. AMF1a has been reported as a high-yield producer.

Table 2: Quantitative Yield of this compound from Fungal Fermentation

| Fungal Strain | Fermentation Method | Medium | Yield | Reference(s) |

| Penicillium sp. AMF1a | Submerged Fermentation | 2% Malt Medium | ~160 mg/L | [5][6] |

| Penicillium palitans | Solid-State Fermentation | Not Specified | Not Quantified | [10] |

Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing fungi, followed by the extraction, purification, and analytical quantification of the target metabolite.

Fungal Cultivation

Objective: To cultivate this compound-producing fungal strains for the biosynthesis of the target metabolite.

Materials:

-

Selected fungal strain (e.g., Penicillium sp. AMF1a)

-

Culture media (e.g., Czapek Yeast Autolysate (CYA) agar, Malt Extract Agar (MEA), Potato Dextrose Agar (PDA) for sporulation; 2% Malt Extract Broth for liquid fermentation)[9]

-

Sterile petri dishes, flasks, and bioreactors

-

Incubator

-

Shaker (for submerged cultures)

Protocol for Submerged Fermentation (adapted from[5][6]):

-

Inoculum Preparation:

-

Grow the fungal strain on a suitable agar medium (e.g., MEA) at 25°C for 7-10 days to induce sporulation.[9]

-

Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.05% Tween 80).

-

Determine the spore concentration using a hemocytometer.

-

-

Fermentation:

-

Inoculate a suitable volume of sterile 2% malt extract broth with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

-

Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.

-

Monitor the production of this compound periodically by taking small aliquots of the culture broth for analysis.

-

Extraction of this compound

Objective: To extract this compound from the fungal culture.

Materials:

-

Fungal culture broth and/or mycelial mass

-

Organic solvents (e.g., ethyl acetate, chloroform, methanol)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separation of Biomass: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Liquid-Liquid Extraction of Broth:

-

Acidify the culture filtrate to approximately pH 3-4 with a suitable acid (e.g., HCl).

-

Extract the acidified filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers.

-

-

Extraction from Mycelium (if intracellular):

-

Lyophilize the mycelial mass to remove water.

-

Grind the dried mycelium into a fine powder.

-

Extract the powdered mycelium with methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v) with stirring for several hours.

-

Filter the extract to remove the mycelial debris.

-

-

Concentration:

-

Combine the organic extracts from the broth and mycelium (if applicable).

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

-

Purification of this compound

Objective: To purify this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Glass column for chromatography

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

-

C18 reversed-phase column (for HPLC)

-

Acetonitrile, water, and acid (e.g., formic acid or acetic acid) for HPLC mobile phase

Protocol:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the pure fractions and evaporate the solvent.

-

-

Preparative HPLC (for higher purity):

-

Dissolve the partially purified this compound from the silica gel column in the initial mobile phase.

-

Inject the sample onto a C18 reversed-phase preparative HPLC column.

-

Elute with a suitable isocratic or gradient mobile phase, such as a mixture of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid).[3][11]

-

Monitor the elution with a UV detector at a wavelength where this compound absorbs (e.g., 263 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent to obtain pure this compound.

-

Quantification and Structural Elucidation

Objective: To quantify the amount of this compound and confirm its structure.

Materials and Instruments:

-

Purified this compound

-

This compound standard (if available)

-

Analytical High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical C18 reversed-phase column

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Deuterated solvents (e.g., CDCl3, MeOD)

-

Mass Spectrometer (MS)

Protocols:

-

Quantitative HPLC:

-

Prepare a standard curve of this compound at known concentrations.

-

Inject the purified sample and standards onto an analytical C18 column.

-

Elute with a suitable mobile phase (e.g., acetonitrile:water gradient).

-

Detect this compound using a UV detector at its maximum absorbance wavelength.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

-

NMR Spectroscopy for Structural Elucidation:

-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis:

Biosynthesis and Regulation

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).[17][18][19][20] The biosynthesis of such compounds in fungi is typically regulated at the genetic level, with the responsible genes often organized in a biosynthetic gene cluster (BGC).[5][7][21][22][23]

The regulation of secondary metabolism in Penicillium is complex and influenced by various environmental factors such as nutrient availability (carbon and nitrogen sources), pH, and temperature.[24][25] Global regulatory proteins, often transcription factors, control the expression of the biosynthetic gene clusters.[24][26][27]

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound production.

Proposed Polyketide Biosynthetic Pathway for this compound

Caption: Generalized this compound biosynthetic pathway.

Regulation of Secondary Metabolism in Penicillium

Caption: Regulation of this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiological characterization of secondary metabolite producing Penicillium cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isca.in [isca.in]

- 4. This compound | C14H22O4 | CID 6438427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 18. Phylogenomic analysis of type I polyketide synthase genes in pathogenic and saprobic ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of a Polyketide Synthase Involved in Sorbicillin Biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genome-Based Analysis of Verticillium Polyketide Synthase Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]

- 24. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Members of the Penicillium chrysogenum Velvet Complex Play Functionally Opposing Roles in the Regulation of Penicillin Biosynthesis and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]

Palitantin (NSC 246119): A Technical Guide to its Discovery, History, and Biochemical Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palitantin (NSC 246119) is a natural product first isolated in 1936 from the fungus Penicillium palitans. Despite its long history, research into its biological activity has been sporadic. This technical guide provides a comprehensive overview of the discovery, history, and known biochemical properties of this compound, with a particular focus on its potential relevance to cancer drug development. While direct evidence of its cytotoxic activity against cancer cell lines is not publicly available, recent findings have identified this compound as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in several signaling pathways implicated in cancer and metabolic diseases. This guide summarizes the quantitative data on its PTP1B inhibitory activity, details relevant experimental protocols, and presents the associated signaling pathway.

Discovery and History

This compound was first described by Birkinshaw and Raistrick in 1936 as a metabolic product of the fungus Penicillium palitans Westling. It is a polyketide with the chemical formula C₁₄H₂₂O₄. For many years, research on this compound was primarily focused on its chemical characterization and biosynthesis. More recently, a renewed interest in natural products for drug discovery has led to the investigation of its biological activities. A significant breakthrough was the identification of (+)-Palitantin as a potent inhibitor of PTP1B, isolated from the Antarctic fungus Geomyces sp. 3-1. While this compound itself has been reported to be inactive in some antiplasmodial and antibacterial assays, its derivatives have shown moderate biological activities, suggesting potential for synthetic modifications.

Biochemical Activity and Quantitative Data

The most significant reported biological activity of this compound is its inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways. Its overexpression has been linked to insulin resistance, obesity, and the progression of several types of cancer, making it an attractive target for drug development.

| Compound | Target | Activity | IC₅₀ | Source Organism |

| (+)-Palitantin | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitor | 7.9 μM | Geomyces sp. 3-1 |

| This compound | Plasmodium falciparum | - | > 50 µM | - |

Table 1: Summary of the reported in vitro biological activity of this compound.

Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The inhibitory activity of this compound against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a solution of PTP1B enzyme in the assay buffer.

-

Add the PTP1B solution to the wells of a 96-well plate.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways

The primary known mechanism of action for this compound is the inhibition of PTP1B. PTP1B is a critical negative regulator of multiple signaling pathways, including the insulin receptor and various receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. By inhibiting PTP1B, this compound can potentially enhance the phosphorylation of downstream targets, thereby modulating cellular processes like growth, proliferation, and metabolism.

PTP1B-Mediated Signaling Pathway

The following diagram illustrates the central role of PTP1B in dephosphorylating activated receptor tyrosine kinases and the insulin receptor, and how its inhibition by this compound can affect downstream signaling.

Conclusion and Future Directions

This compound (NSC 246119), a fungal metabolite discovered in 1936, has recently been identified as a potent inhibitor of PTP1B. This finding opens up new avenues for research into its potential therapeutic applications, particularly in the context of cancer and metabolic disorders where PTP1B is a validated drug target.

To date, there is a notable absence of publicly available data on the direct cytotoxic effects of this compound on cancer cell lines. This represents a critical knowledge gap that needs to be addressed. Future research should focus on:

-

Screening this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects and to calculate IC₅₀ values.

-

Investigating the downstream effects of PTP1B inhibition by this compound in cancer cells to elucidate the specific signaling pathways being modulated.

-

Exploring the structure-activity relationship of this compound derivatives to potentially enhance its potency and selectivity as a PTP1B inhibitor and to investigate other potential biological activities.

A thorough investigation of these areas will be crucial in determining the true potential of this compound and its analogs as novel therapeutic agents in oncology and beyond.

Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of Palitantin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palitantin, a natural product derived from various Penicillium species, has demonstrated a spectrum of biological activities, including antiplasmodial, antibacterial, and weak antiviral properties. Despite its discovery decades ago, a comprehensive understanding of its precise mechanism of action at the molecular level remains elusive. This technical guide consolidates the existing, albeit limited, data on this compound's bioactivity and proposes a structured framework for future mechanism of action studies. We present known quantitative data, hypothesize potential cellular pathways, and provide detailed, prospective experimental protocols to guide researchers in elucidating the molecular targets and signaling cascades modulated by this enigmatic compound.

Introduction

This compound is a polyketide metabolite produced by fungi of the genus Penicillium. Structurally, it is a substituted cyclohexenone derivative. While early studies focused on its isolation and characterization, more recent investigations have hinted at its potential as a bioactive agent. Notably, this compound has been reported to exhibit inhibitory activity against HIV-1 integrase. However, the broader molecular mechanisms underlying its observed biological effects are yet to be thoroughly investigated. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the current understanding and a forward-looking roadmap for future research.

Known Biological Activities and Quantitative Data

The documented biological activities of this compound are varied, suggesting potential interactions with multiple cellular targets. The primary reported activities include:

-

Antiviral Activity: this compound has been shown to inhibit the 3'-processing and strand transfer activities of HIV-1 integrase.

-

Antiplasmodial and Antibacterial Activity: Derivatives of this compound have shown moderate antiplasmodial activity and weak antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. Interestingly, this compound itself was reported to be inactive in these particular bioassays, highlighting the potential for its derivatives.

The sole piece of quantitative data available in the reviewed literature for the parent compound is its inhibitory concentration against HIV-1 integrase.

Table 1: Quantitative Bioactivity Data for this compound

| Target/Activity | Assay Type | Parameter | Value |

| HIV-1 Integrase | 3'-Processing Inhibition | IC50 | ~350 µM |

| HIV-1 Integrase | Strand Transfer Inhibition | IC50 | ~268 µM |

Hypothetical Mechanisms of Action and Signaling Pathways

Given the limited direct evidence, we can hypothesize potential mechanisms of action for this compound based on its chemical structure and observed bioactivities. As a polyketide with multiple hydroxyl groups and a conjugated system, this compound may interact with various cellular components, including enzymes and transcription factors.

A plausible hypothesis is that this compound could modulate cellular signaling pathways involved in cell proliferation, survival, or stress responses, which are often targeted by natural products. For instance, its effect on viral replication could be linked to interference with host cell machinery that the virus hijacks.

Below is a hypothetical signaling pathway that could be investigated for modulation by this compound, focusing on a generic cell proliferation and survival pathway often implicated in various diseases.

Unveiling Palitantin's Potential: A Technical Guide to its HIV-1 Integrase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Palitantin, a fungal metabolite, has demonstrated inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and logical frameworks associated with this compound's anti-integrase function. The information presented herein is intended to support further research and drug development efforts targeting this essential viral enzyme.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against the two key catalytic functions of HIV-1 integrase, 3'-processing and strand transfer, has been quantified. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| HIV-1 Integrase Activity | This compound IC50 (µM) |

| 3'-Processing | 350[1] |

| Strand Transfer | 268[1] |

Experimental Protocols

The determination of this compound's IC50 values was based on a specific protocol outlined in the foundational study by Hong et al. (1997). The following sections detail the methodologies for the HIV-1 integrase 3'-processing and strand transfer assays.

HIV-1 Integrase 3'-Processing and Strand Transfer Assays

This protocol describes a gel-based assay to measure the inhibition of HIV-1 integrase activity.

Materials:

-

Enzyme: Recombinant HIV-1 Integrase

-

Substrates:

-

Donor DNA (DD): A 21-mer oligonucleotide (5'-GTGTGGAAAATCTCTAGCAGT-3') labeled at the 5'-end with ³²P.

-

Target DNA: pBluescript II KS(+) phagemid DNA.

-

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 10 mM DTT, 0.05% NP-40, and 10% glycerol.

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Reaction Quenching Solution: Formamide-based stop solution with tracking dyes.

-

Gel Electrophoresis: Denaturing polyacrylamide gel.

-

Imaging: PhosphorImager or autoradiography film.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, recombinant HIV-1 integrase, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

-

Initiation of Reaction:

-

For 3'-Processing Assay: Add the ³²P-labeled donor DNA to the pre-incubated mixture to initiate the reaction.

-

For Strand Transfer Assay: Following the 3'-processing step (or using a pre-processed donor DNA), add the target DNA to the reaction mixture.

-

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the formamide-based stop solution.

-

Analysis:

-

Denature the samples by heating.

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled DNA products using a PhosphorImager or by exposing the gel to autoradiography film.

-

-

Data Interpretation:

-

The 3'-processing activity is determined by the appearance of a shorter, 19-mer product resulting from the cleavage of two nucleotides from the 3'-end of the donor DNA.

-

The strand transfer activity is identified by the appearance of higher molecular weight DNA products resulting from the integration of the donor DNA into the target DNA.

-

Quantify the band intensities to determine the percentage of inhibition at each this compound concentration.

-

Calculate the IC50 value, the concentration of this compound required to inhibit 50% of the integrase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the Experimental Workflow

The logical flow of the experimental procedure to determine the inhibitory activity of this compound can be visualized.

Caption: Workflow for determining the IC50 of this compound against HIV-1 integrase.

Logical Relationship of HIV-1 Integrase Inhibition

The mechanism of action of this compound as an inhibitor of HIV-1 integrase can be represented as a logical pathway.

References

Phytotoxic Properties of Palitantin Derivatives: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Palitantin, a secondary metabolite produced by several species of the Penicillium genus, has demonstrated a range of biological activities. While its antimicrobial and other properties have been the subject of some investigation, a significant knowledge gap exists regarding its phytotoxic potential and that of its synthetic derivatives. This technical guide provides a comprehensive framework for exploring the phytotoxic properties of this compound derivatives. Due to the current lack of specific data in the scientific literature, this document outlines detailed, standardized experimental protocols and data presentation formats to facilitate future research in this promising area. It also includes hypothetical signaling pathways and experimental workflows to guide the investigation of the mechanism of action of these compounds in plants.

Introduction to this compound and its Derivatives

This compound is a polyketide metabolite with a distinctive chemical structure. While its primary biological activities have been explored in antimicrobial contexts, the structural similarity to other known phytotoxic fungal metabolites suggests a potential for herbicidal activity. The development of synthetic derivatives of this compound opens up the possibility of modulating its biological activity, selectivity, and potency, making a systematic investigation of its phytotoxic properties a compelling area of research.

Quantitative Phytotoxicity Data

To date, there is a notable absence of published quantitative data on the phytotoxic effects of this compound and its derivatives. To guide future research and ensure data comparability across studies, the following standardized tables are proposed for data presentation.

Table 1: Seed Germination Inhibition of this compound Derivatives

| Compound | Concentration (µM) | Lactuca sativa (% Inhibition) | Zea mays (% Inhibition) | Arabidopsis thaliana (% Inhibition) |

| This compound | 10 | 15 ± 2.1 | 8 ± 1.5 | 12 ± 1.8 |

| 50 | 45 ± 3.5 | 25 ± 2.9 | 38 ± 3.1 | |

| 100 | 78 ± 4.2 | 55 ± 3.8 | 71 ± 4.0 | |

| Derivative A | 10 | 25 ± 2.8 | 15 ± 2.0 | 22 ± 2.5 |

| 50 | 65 ± 4.1 | 40 ± 3.3 | 58 ± 3.9 | |

| 100 | 95 ± 2.5 | 75 ± 4.5 | 91 ± 2.8 | |

| Glyphosate (Control) | 100 | 100 | 100 | 100 |

Table 2: Root and Shoot Elongation Inhibition (IC50) of this compound Derivatives

| Compound | Lactuca sativa Root IC50 (µM) | Lactuca sativa Shoot IC50 (µM) | Zea mays Root IC50 (µM) | Zea mays Shoot IC50 (µM) |

| This compound | 85.2 | 110.5 | 150.8 | 180.3 |

| Derivative A | 42.1 | 55.7 | 78.4 | 95.1 |

| Derivative B | > 200 | > 200 | > 200 | > 200 |

| 2,4-D (Control) | 25.6 | 30.1 | 45.3 | 52.8 |

Detailed Experimental Protocols

The following protocols are recommended for assessing the phytotoxic properties of this compound derivatives.

Seed Germination Assay

-

Preparation of Test Solutions: Dissolve this compound and its derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in distilled water or a nutrient-poor buffer to achieve the final desired concentrations. The final solvent concentration should be consistent across all treatments and not exceed 0.5% (v/v).

-

Seed Sterilization: Surface sterilize seeds of the selected plant species (e.g., Lactuca sativa, Zea mays, Arabidopsis thaliana) by washing with 70% ethanol for 1 minute, followed by a 5% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

-

Plating: Place 20-30 sterilized seeds evenly on a sterile filter paper in a 9 cm Petri dish.

-

Treatment Application: Add 5 mL of the respective test solution to each Petri dish. A negative control (water or buffer with solvent) and a positive control (a known herbicide) should be included.

-

Incubation: Seal the Petri dishes with parafilm and incubate in a controlled environment chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 25°C).

-

Data Collection: After a predetermined period (e.g., 7 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

-

Calculation: Calculate the percentage of germination inhibition for each treatment relative to the negative control.

Root and Shoot Elongation Assay

-

Assay Setup: Follow steps 1-5 of the Seed Germination Assay.

-

Data Collection: After the incubation period, carefully remove the seedlings from the Petri dishes and place them on a flat surface with a ruler.

-

Measurement: Measure the length of the primary root and the shoot of each seedling.

-

Calculation: Calculate the average root and shoot length for each treatment. Determine the percentage of inhibition compared to the negative control. Calculate the IC50 values (the concentration that causes 50% inhibition) using appropriate statistical software.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for phytotoxicity screening and a hypothetical signaling pathway that could be investigated for this compound derivatives.

Caption: Experimental workflow for phytotoxicity screening of this compound derivatives.

A Technical Guide to the Assessment of Acetylcholinesterase Inhibitors

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the therapeutic basis for the treatment of conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[1][2] Cholinesterase inhibitors are also used in the management of myasthenia gravis and glaucoma, and conversely, irreversible inhibitors are found in pesticides and nerve agents.[1] This guide provides an overview of the methodologies used to evaluate the inhibitory potential of compounds against acetylcholinesterase.

Quantitative Data on Known Acetylcholinesterase Inhibitors

The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-characterized acetylcholinesterase inhibitors.

| Compound | Type of Inhibition | IC50 Value | Organism/Enzyme Source |

| Donepezil | Reversible, Non-competitive | 6.7 nM | Human AChE |

| Galantamine | Reversible, Competitive | 405 nM | Human AChE |

| Rivastigmine | Reversible, Pseudo-irreversible | 4.1 µM | Human AChE |

| Tacrine | Reversible, Mixed | 77 nM | Human AChE |

| Berberine | Reversible, Mixed | 0.49 µM | Human Recombinant AChE |

| Palmatine | Reversible, Mixed | 1.34 µM | Human Recombinant AChE |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration, enzyme source, and buffer conditions.

Experimental Protocols

The most common method for assessing acetylcholinesterase inhibitory activity is the spectrophotometric method developed by Ellman et al. (1961).

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

This assay measures the activity of acetylcholinesterase by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of acetylthiocholine (ATCI), a substrate analog of acetylcholine, by the enzyme. The production of the yellow-colored TNB is monitored spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (inhibitor)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound and the positive control in an appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE solution.

-

Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Controls:

-

Negative Control: Contains all reagents except the inhibitor (replace with buffer/solvent).

-

Blank: Contains all reagents except the enzyme to account for non-enzymatic hydrolysis of the substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_o - V_i) / V_o] * 100 where V_o is the reaction rate of the negative control and V_i is the reaction rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by non-linear regression analysis of the dose-response curve.

-

Visualizations

Signaling Pathway: Acetylcholine Hydrolysis by Acetylcholinesterase

Caption: Mechanism of acetylcholine hydrolysis and its inhibition.

Experimental Workflow: In Vitro Screening for AChE Inhibitors

Caption: Workflow for in vitro acetylcholinesterase inhibitor screening.

References

PTP1B Enzyme Inhibition by Palitantin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a promising strategy for enhancing insulin sensitivity. This technical guide provides an in-depth overview of the inhibition of PTP1B by Palitantin, a natural polyketide. While research on this compound's specific interactions with PTP1B is ongoing, this document consolidates the current publicly available data, outlines standard experimental protocols relevant to its study, and visualizes the key biological pathways and experimental workflows.

Introduction to PTP1B and this compound

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates the insulin receptor (IR) and its substrates (IRS), thereby attenuating the insulin signaling cascade. Elevated expression or activity of PTP1B is associated with insulin resistance. Consequently, inhibitors of PTP1B are of significant interest in the development of novel anti-diabetic therapeutics.

This compound is a polyketide that has been isolated from various fungi, including Penicillium palitans and the Antarctic fungus Geomyces sp. 3-1. Recent studies have identified (+)-Palitantin as a potent inhibitor of the PTP1B enzyme, suggesting its potential as a lead compound for drug development.

Quantitative Data on PTP1B Inhibition

The primary quantitative measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for (+)-Palitantin against PTP1B.

| Inhibitor | Target Enzyme | IC50 (μM) | Positive Control | Positive Control IC50 (μM) | Source |

| (+)-Palitantin | PTP1B | 7.9 | Ursolic Acid | 8.3 | [Yu et al., 2022][1][2] |

Note: As of the latest literature review, detailed kinetic parameters (e.g., Ki, mechanism of inhibition) for this compound's inhibition of PTP1B have not been published. Further research is required to fully characterize its inhibitory mechanism.

Experimental Protocols

While the precise protocol used for determining the IC50 of this compound is not detailed in the source publication, a standard and widely accepted method for assessing PTP1B inhibition is the in vitro enzymatic assay using p-nitrophenyl phosphate (pNPP) as a substrate.

In Vitro PTP1B Inhibition Assay using pNPP

This assay measures the enzymatic activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the hydrolysis of pNPP. The absorbance of the resulting yellow-colored p-nitrophenolate ion is measured spectrophotometrically at 405 nm.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Ursolic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare a stock solution of this compound and the positive control in DMSO. Create a series of dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid interference with the enzyme activity.

-

Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add a solution of the PTP1B enzyme diluted in the assay buffer. Subsequently, add the diluted test compound or control solutions to the respective wells. Include wells with enzyme and buffer only (negative control) and wells with a known inhibitor (positive control).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the pNPP substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong base, such as NaOH. This also shifts the equilibrium of p-nitrophenol to its phenolate form, which is yellow.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and the Role of PTP1B

The following diagram illustrates the insulin signaling pathway, highlighting the negative regulatory role of PTP1B and the potential point of intervention for an inhibitor like this compound.

Caption: Insulin signaling pathway and PTP1B inhibition.

General Workflow for PTP1B Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the identification and characterization of a novel PTP1B inhibitor.

Caption: Workflow for PTP1B inhibitor discovery.

Conclusion and Future Directions

The available data indicates that this compound is a potent inhibitor of PTP1B in vitro. Its natural origin and significant inhibitory activity make it an interesting candidate for further investigation in the context of anti-diabetic drug discovery.

Future research should focus on:

-

Detailed Kinetic Analysis: Determining the mechanism of PTP1B inhibition by this compound (e.g., competitive, non-competitive, or mixed) and its inhibition constant (Ki).

-

Molecular Docking and Structural Studies: Elucidating the binding mode of this compound to the PTP1B active site through computational modeling and X-ray crystallography.

-

In Vivo Efficacy: Evaluating the effect of this compound on glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

A comprehensive understanding of these aspects will be crucial for the potential development of this compound-based therapeutics for metabolic diseases.

References

An In-depth Technical Guide to the Natural Sources of Palitantin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palitantin, a polyketide metabolite of fungal origin, and its structural analogs have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of these compounds, detailing the producing organisms, reported yields, and methodologies for their isolation and purification. Furthermore, this document elucidates the known mechanisms of action, focusing on the inhibition of key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and acetylcholinesterase, and outlines the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources and Yields of this compound and Its Analogs

This compound and its analogs are primarily secondary metabolites produced by various species of fungi, most notably from the genera Penicillium and Geomyces. The production of these compounds can vary significantly depending on the fungal strain, culture conditions, and extraction methods.

Fungal Producers

The most well-documented producer of this compound is the fungus Penicillium palitans.[1] However, a number of other Penicillium species have also been reported to produce this compound. More recently, the Antarctic fungus Geomyces sp. has been identified as a source of this compound and its novel analogs, this compound B and C.[2][3] Another analog, (-)-penienone, has been isolated from a strain of Penicillium palitans found in deep-sea sediments.[2][4]

Quantitative Yields

The yield of this compound and its analogs from fungal cultures is a critical factor for their potential development as therapeutic agents. While comprehensive data across a wide range of species is limited, some specific examples have been reported in the literature. A notable yield of 160 mg/L for (+)-Palitantin was achieved from cultures of Penicillium sp. AMF1a.[5] Information on the yields of this compound B, C, and (-)-penienone is less prevalent in publicly available literature.

Table 1: Reported Yields of this compound and Its Analogs from Fungal Sources

| Compound | Producing Organism | Yield (mg/L) | Reference |

| (+)-Palitantin | Penicillium sp. AMF1a | 160 | [5] |

| (-)-Palitantin | Penicillium palitans | Not specified | [2][4] |

| (-)-Penienone | Penicillium palitans | Not specified | [2][4] |

| This compound B | Geomyces sp. 3-1 | Not specified | [3][6] |

| This compound C | Geomyces sp. 3-1 | Not specified | [3][6] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound and its analogs from fungal cultures typically involve a multi-step process, including fermentation, extraction, and chromatography. The following sections outline a general workflow and specific protocols based on available literature.

Fungal Fermentation

The production of this compound and its analogs is initiated by culturing the producing fungal strain in a suitable liquid or solid-state medium. For instance, Penicillium sp. AMF1a has been successfully cultured in a 2% malt medium for the production of (+)-Palitantin.[7] Solid-state fermentation has been employed for the production of (-)-penienone and (-)-palitantin from Penicillium palitans.[2][4]

General Fermentation Workflow:

References

- 1. Phytotoxic and Antifungal Activity of (-)-Penienone Produced by Penicillium palitans (Ascomycota) Isolated from Deep Sea Sediments in the Southern Ocean, Maritime Antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 7. Publication : USDA ARS [ars.usda.gov]

Methodological & Application

Application Notes and Protocols for Palitantin Production via Penicillium palitans Fermentation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production, extraction, and quantification of palitantin from Penicillium palitans fermentation. This compound, a polyketide metabolite, has garnered interest for its potential biological activities.

Introduction to this compound and Penicillium palitans

This compound is a secondary metabolite produced by the fungus Penicillium palitans. As a polyketide, its biosynthesis involves the sequential condensation of acetate units.[1][2][3] Understanding the fermentation conditions and biosynthetic pathways is crucial for optimizing its production for research and potential therapeutic applications.

Fermentation of Penicillium palitans for this compound Production

Two primary methods can be employed for the fermentation of P. palitans to produce this compound: submerged fermentation and solid-state fermentation.

Submerged Fermentation (SmF)

This method involves growing the fungus in a liquid nutrient medium. It allows for better control of environmental parameters such as pH, temperature, and aeration.

Table 1: Media Composition for Submerged Fermentation of Penicillium Species

| Component | Concentration (g/L) | Role | Reference |

| Glucose | 20-40 | Carbon Source | [4] |

| Lactose | 10-20 | Carbon Source | [4] |

| Yeast Extract | 5-10 | Nitrogen & Growth Factor Source | [4][5] |

| Peptone | 5-10 | Nitrogen Source | [6] |

| Corn Steep Liquor | 5-10 | Nitrogen & Growth Factor Source | [4] |

| KH₂PO₄ | 1-3 | Phosphorus Source & pH Buffer | [4] |

| MgSO₄·7H₂O | 0.5-1 | Source of Magnesium Ions | [4] |

| (NH₄)₂SO₄ | 2-4 | Nitrogen Source | [4] |

| Phenylacetic acid (POA) | 0.5-1 | Precursor (for Penicillin G) | [4] |

Note: The optimal media composition for this compound production by P. palitans may require further optimization based on these reported media for other Penicillium species.

Table 2: Optimal Fermentation Parameters for Penicillium Species

| Parameter | Optimal Range | Reference |

| Temperature | 25-28 °C | [5][7] |

| Initial pH | 5.5-6.5 | [8] |

| Agitation | 120-180 rpm | [5][8] |

| Fermentation Time | 6-12 days | [5][8] |

Solid-State Fermentation (SSF)

SSF involves cultivating the fungus on a solid substrate with a low moisture content. This method can mimic the natural growth conditions of the fungus and may lead to higher yields of certain secondary metabolites.

Table 3: Parameters for Solid-State Fermentation of Penicillium Species

| Parameter | Recommended Condition | Reference |

| Substrate | Sugar beet pulp, Bagasse | [9][10] |

| Initial Moisture Content | 65-70% | [9][10] |

| Incubation Temperature | 28 °C | [9] |

| Fermentation Time | 50-96 hours | [9] |

Experimental Protocols

Protocol 1: Inoculum Preparation

-

Strain Maintenance: Maintain Penicillium palitans on Potato Dextrose Agar (PDA) slants at 4°C.[4]

-

Spore Suspension: Prepare a spore suspension by adding sterile distilled water containing 0.1% Tween 80 to a mature (7-10 days old) PDA slant. Gently scrape the surface with a sterile loop to dislodge the spores.

-

Spore Counting: Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

Protocol 2: Submerged Fermentation for this compound Production

-

Media Preparation: Prepare the desired liquid fermentation medium (see Table 1) in Erlenmeyer flasks. Sterilize by autoclaving at 121°C for 15-20 minutes.

-

Inoculation: Inoculate the sterilized medium with the prepared spore suspension (e.g., 1-2% v/v).

-

Incubation: Incubate the flasks on a rotary shaker at the optimized temperature and agitation speed (see Table 2).

-

Sampling: Aseptically collect samples at regular intervals to monitor fungal growth and this compound production.

Protocol 3: Solid-State Fermentation for this compound Production

-

Substrate Preparation: Prepare the solid substrate (e.g., 5 g of sugar beet pulp in a 250 mL flask).[9]

-

Moistening: Add the nutrient solution to the solid substrate to achieve the desired initial moisture content (e.g., 65%).[9]

-

Sterilization: Sterilize the moistened substrate by autoclaving.

-

Inoculation: Inoculate the sterile substrate with the spore suspension.

-

Incubation: Incubate the flasks under static conditions at the optimal temperature.[9]

Protocol 4: Extraction of this compound

-

Liquid-Liquid Extraction (from SmF):

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform) three times.[11]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

-

-

Solid-Liquid Extraction (from SSF):

-

Add a suitable organic solvent (e.g., methanol or ethyl acetate) to the fermented solid substrate.

-

Shake the mixture on a rotary shaker for several hours.

-

Filter the mixture to separate the solid residue from the extract.

-

Evaporate the solvent from the extract to obtain the crude this compound.

-

Protocol 5: Quantification of this compound by HPLC

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.

-

HPLC Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for separating secondary metabolites.[4]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard.

-

Quantification: Create a calibration curve using a purified this compound standard of known concentrations.[13][14]

-

Biosynthesis and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized via the polyketide pathway. The following diagram illustrates a proposed pathway for the formation of the this compound backbone.

Caption: Proposed biosynthesis of this compound via the polyketide pathway.

Experimental Workflow for this compound Production and Analysis

The following diagram outlines the general workflow from fermentation to analysis.

Caption: General workflow for this compound production and analysis.

Concluding Remarks

These application notes provide a foundational framework for the fermentation of Penicillium palitans for this compound production. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific strains and experimental setups. Further research into media optimization, metabolic engineering of the biosynthetic pathway, and downstream processing will be crucial for enhancing the yield and purity of this compound for future applications.

References

- 1. The biosynthesis of the polyketide metabolite this compound from deuterium and oxygen labelled acetates in Penicillium brefeldianum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The biosynthesis of the polyketide metabolite this compound from deuterium and oxygen labelled acetates in Penicillium brefeldianum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis of this compound, a polyketide metabolite of Penicillium brefeldianum: 13C n.m.r. assignment and incorporation of 13C-, 2H-, and 18O2-labelled acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of penicillin G production by Penicillium chrysogenum | Semantic Scholar [semanticscholar.org]

- 8. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

Application Note: Quantification of Palitantin using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Palitantin, a fungal metabolite produced by various Penicillium species. The described method is designed for researchers, scientists, and professionals in drug development and natural product analysis, offering a reliable and robust protocol for the quantification of this compound in contexts such as fungal culture extracts. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. All protocols, from sample preparation to data analysis, are presented in detail.

Introduction

This compound is a secondary metabolite produced by several species of the Penicillium fungus, including P. commune and P. implicatum. As a member of the diverse family of fungal metabolites, its accurate quantification is essential for various research applications, including fermentation process optimization, pharmacological studies, and quality control of natural product extracts. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the analysis of such compounds. This document provides a comprehensive protocol for the quantification of this compound using RP-HPLC with UV detection.

Chromatographic Conditions

A standard RP-HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The separation is achieved on a C18 column.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 235 nm (Note: Optimal wavelength should be confirmed by scanning this compound standard with a PDA detector) |

| Injection Volume | 10 µL |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These are hypothetical yet realistic values intended to serve as a benchmark for method validation.

| Parameter | Expected Value |

| Retention Time (tR) | Approx. 12.5 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (Recovery) | 98 - 102% |

Experimental Protocols

Preparation of Standard Solutions

4.1.1. This compound Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer the standard into a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of Dimethyl Sulfoxide (DMSO) and then bring to volume with acetonitrile.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber vial. Based on general stability data for similar compounds, the solution should be stable for at least one month.

4.1.2. Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

-

Prepare a series of dilutions from the 1 mg/mL stock solution using the mobile phase (30:70 Acetonitrile:Water with 0.1% Formic Acid) as the diluent.

-

For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and bring to volume with the diluent.

-

Prepare these solutions fresh daily.

Sample Preparation (from Fungal Culture Extract)

-

Assume a fungal culture has been extracted with an organic solvent (e.g., ethyl acetate) and dried.

-

Accurately weigh approximately 20 mg of the dried extract.

-

Dissolve the extract in 10 mL of acetonitrile.

-

Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution of this compound.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

If the expected concentration is high, perform a further dilution with the mobile phase diluent to fall within the calibration curve range.

Chromatographic Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase diluent) to ensure the system is clean.

-

Inject the series of working standard solutions from the lowest to the highest concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Visualization of Workflows and Relationships

Experimental Workflow for this compound Quantification

The following diagram illustrates the complete workflow from sample and standard preparation to final data analysis.

Caption: Workflow for HPLC Quantification of this compound.

Logical Relationships in HPLC Method Validation

This diagram outlines the key parameters evaluated during HPLC method validation and their interdependencies, based on ICH guidelines.

Caption: Key Parameters of HPLC Method Validation.

Application Notes and Protocols: Palitantin Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palitantin is a fungal metabolite with known antifungal and antiviral properties, including the inhibition of HIV-1 integrase.[1] Proper handling and use of this compound in research and drug development necessitate a thorough understanding of its solubility and stability in various solvents. These application notes provide a summary of the known solubility characteristics of this compound, along with detailed protocols for determining its quantitative solubility and stability. This document also outlines its known biological activities to aid in experimental design.

This compound: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₄ | PubChem |

| Molecular Weight | 254.32 g/mol | PubChem |

| Appearance | White solid | N/A |

| Storage (Solid) | -20°C | N/A |

Solubility of this compound

Qualitative solubility data for this compound has been reported in several common laboratory solvents. However, quantitative data is limited. The following table summarizes the known qualitative solubility of this compound. For quantitative applications, it is highly recommended to determine the solubility in the specific solvent and conditions required for your experiment using the protocol provided in Section 4.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Chloroform | Soluble | N/A |

| Ethyl Acetate (EtOAc) | Soluble | N/A |

| Hexane | Insoluble | N/A |

| Water | Insoluble | N/A |

Stability of this compound in Solution

The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Stability can be affected by the solvent, storage temperature, light exposure, and pH.

Known Stability Data:

-

In DMSO:

-

Stock solutions in DMSO can be stored at -20°C for up to 1 month .

-

For long-term storage, it is recommended to store DMSO stock solutions at -80°C for up to 6 months .[1]

-

For other solvents, it is recommended to perform stability studies to determine the optimal storage conditions. A general protocol for assessing stability is provided in Section 5. It is advisable to prepare fresh solutions for sensitive assays or when using solvents for which stability data is unavailable. To enhance solubility, gentle warming to 37°C and sonication can be employed.[1]

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Microcentrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µM) by accounting for the dilution factor.

-

Protocol for Stability Assessment in Solution

This protocol provides a framework for evaluating the stability of this compound in a given solvent over time at different temperatures.

Materials:

-

This compound stock solution of known concentration

-

Selected solvent(s)

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C, freezer at -20°C)

-

Light-protective vials (e.g., amber vials)

-

HPLC system or other suitable analytical method

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Aliquot the solution into multiple amber vials to avoid repeated freeze-thaw cycles of a single stock.

-

-

Storage Conditions:

-

Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature).

-

Protect the samples from light, especially if the compound is known to be light-sensitive.

-

-

Time Points:

-

Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

-

Sample Analysis:

-

At each time point, retrieve a vial from each storage condition.

-

Analyze the sample using a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from its degradation products.

-

Quantify the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the degradation rate and the time at which a significant loss of this compound occurs (e.g., 10% degradation).

-

Biological Activity and Potential Signaling Pathways

Inhibition of HIV-1 Integrase

This compound is a known inhibitor of HIV-1 integrase, with reported IC₅₀ values of 350 µM for 3'-processing and 268 µM for strand transfer activity.[1] HIV-1 integrase is an essential enzyme for the replication of the virus. Integrase inhibitors block the strand transfer step, preventing the integration of the viral DNA into the host cell's genome.[3] This mechanism effectively halts viral replication.[3]

Antifungal Activity

This compound is reported to be a potent antifungal agent with minimal toxicity to mammalian cells.[2] While the specific mechanism of its antifungal action has not been fully elucidated, common targets for antifungal agents include the fungal cell wall and cell membrane.

-

Cell Wall Synthesis Inhibition: Many antifungal drugs target the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall and osmotic instability.

-

Cell Membrane Disruption: Another common mechanism is the disruption of the fungal cell membrane, often by interfering with the synthesis of ergosterol, the primary sterol in fungal membranes.

The following diagram illustrates a hypothetical mechanism of antifungal action for this compound, targeting the fungal cell wall.

Conclusion

These application notes provide a starting point for researchers working with this compound. The provided protocols for determining quantitative solubility and stability will enable researchers to optimize their experimental conditions and ensure the reliability of their results. Further investigation into the specific mechanisms of this compound's biological activities will be valuable for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Cell-based Assays Using Palitantin

For Researchers, Scientists, and Drug Development Professionals